molecular formula C8H14OS2 B3065726 1,4-Dithiaspiro[4.5]decan-6-ol CAS No. 59780-98-2

1,4-Dithiaspiro[4.5]decan-6-ol

Cat. No.: B3065726
CAS No.: 59780-98-2
M. Wt: 190.3 g/mol
InChI Key: HFWQIZKYRHLNNF-UHFFFAOYSA-N
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Description

1,4-Dithiaspiro[4.5]decan-6-ol is a spirocyclic compound characterized by the presence of two sulfur atoms and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dithiaspiro[4.5]decan-6-ol can be synthesized through the microbial reduction of its corresponding ketone, 1,4-dithiaspiro[4.5]decan-6-one. This reduction is typically carried out using strains of yeast, such as Saccharomyces cerevisiae, under specific conditions to achieve high enantioselectivity . The reaction conditions involve the use of yeast cultures in an aqueous medium, with the reaction being monitored and controlled to ensure the desired stereochemistry of the product.

Industrial Production Methods

While specific industrial production methods for 1,4-dithiaspiro[4This involves optimizing the fermentation conditions, such as temperature, pH, and nutrient supply, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dithiaspiro[4.5]decan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the corresponding ketones, reduced alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4-Dithiaspiro[4.5]decan-6-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and microbial reduction processes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-dithiaspiro[4.5]decan-6-ol involves its interaction with specific molecular targets, such as enzymes involved in reduction reactions. The compound’s spirocyclic structure allows it to fit into enzyme active sites, facilitating the reduction process. The hydroxyl group plays a crucial role in these interactions, forming hydrogen bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dithiaspiro[4.5]decan-8-ol
  • 1,5-Dithiaspiro[5.5]undecan-7-ol
  • 1,4-Dioxaspiro[4.5]decane

Uniqueness

1,4-Dithiaspiro[4.5]decan-6-ol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the 6-position. This configuration imparts distinct chemical and biological properties, making it valuable in various research applications .

Properties

IUPAC Name

1,4-dithiaspiro[4.5]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWQIZKYRHLNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)O)SCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90514924
Record name 1,4-Dithiaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59780-98-2
Record name 1,4-Dithiaspiro[4.5]decan-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90514924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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